N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dimethoxybenzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the reaction of an acid chloride or carboxylic acid with an amine. For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, as described in the first paper . This process was characterized by various spectroscopic methods and confirmed by X-ray analysis. Although the specific synthesis of the compound is not detailed, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and GC-MS, alongside X-ray crystallography . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The presence of a tetrazole ring in the compound of interest suggests a high degree of reactivity and the potential for metal-catalyzed reactions due to the presence of a bidentate directing group .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including thermolysis, which can lead to the formation of products like benzimidazoles, benzonitrile, arylamines, and others . The thermolysis process can be influenced by the presence of other compounds, such as naphthalene, and can proceed via a free radical mechanism involving the homolysis of N–O and/or C–N bonds . The compound , with its tetrazole and amide groups, may also be prone to similar fragmentation and rearrangement reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can vary widely depending on their specific substituents. For instance, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide shows that the nitro groups can be selectively reduced in hypoxic conditions, leading to the formation of amines or hydroxylamines . This reduction is oxygen-inhibited and can proceed via electron addition, which is relevant for the cytotoxic properties of these compounds . The compound may share similar reductive behavior due to the presence of an amino group and its potential for electron addition reactions.
Safety And Hazards
This would involve studying any safety concerns or hazards associated with the compound. This could include its toxicity, any precautions that need to be taken when handling it, and its environmental impact.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, and any unanswered questions about its properties or behavior.
I hope this general guide is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5/c1-28-14-5-3-4-13(16(14)29-2)17(26)20-11-6-8-12(9-7-11)24-18(27)23(21-22-24)10-15(19)25/h3-9H,10H2,1-2H3,(H2,19,25)(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRCKMQBCJSCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dimethoxybenzamide |
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